MAO-B Versus MAO-A Substrate Selectivity: Cinnamylamine Exhibits Isoform-Specific Kinetics
E-Cinnamylamine is oxidized by monoamine oxidase B (MAO-B) with a Vmax approximately 4.6-fold higher than by MAO-A under identical assay conditions, demonstrating marked isoform preference [1]. In contrast, the class-level comparator benzylamine is a non-selective MAO substrate with comparable activity against both isoforms. Additionally, while tranylcypromine acts as an irreversible inhibitor of both MAO-A and MAO-B, cinnamylamine itself is a selective MAO-B substrate, not an inhibitor, providing distinct mechanistic utility for assay development.
| Evidence Dimension | Enzyme Activity (Vmax) |
|---|---|
| Target Compound Data | Vmax = 3.9 nmol/min/mg mitochondrial protein (MAO-B) |
| Comparator Or Baseline | Vmax = 0.85 nmol/min/mg mitochondrial protein (MAO-A) |
| Quantified Difference | 4.6-fold higher Vmax for MAO-B relative to MAO-A |
| Conditions | Rat liver mitochondrial preparations; spectrophotometric assay monitoring cinnamaldehyde formation |
Why This Matters
This isoform selectivity enables cinnamylamine to serve as a specific MAO-B substrate in continuous spectrophotometric assays, whereas non-selective amines require additional controls or inhibitors to differentiate MAO-A and MAO-B contributions.
- [1] Williams CH, Lawson J, Backwell FR. Oxidation of 3-amino-1-phenylprop-1-enes by monoamine oxidase and their use in a continuous assay of the enzyme. Biochem J. 1988;256(3):911-915. View Source
